molecular formula C19H23BN2O3 B14771574 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B14771574
M. Wt: 338.2 g/mol
InChI Key: NBJVMIXBZLPVAX-UHFFFAOYSA-N
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Description

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is a complex organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is unique due to its specific structure, which combines a pyridine ring with a boronic ester group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H23BN2O3/c1-13-7-6-8-16(21-13)17(23)22-15-11-9-14(10-12-15)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23)

InChI Key

NBJVMIXBZLPVAX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C

Origin of Product

United States

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